3-(6-Iodopyrimidin-4-yl)phenol
Description
3-(6-Iodopyrimidin-4-yl)phenol is a pyrimidine derivative featuring an iodine atom at the 6-position of the pyrimidine ring and a phenol group at the 4-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their electronic and steric properties.
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.083 |
IUPAC Name |
3-(6-iodopyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H7IN2O/c11-10-5-9(12-6-13-10)7-2-1-3-8(14)4-7/h1-6,14H |
InChI Key |
DXSYZVJEIPTZIF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(6-Iodopyrimidin-4-yl)phenol with pyrimidine and phenol derivatives from the evidence, focusing on substituent effects, molecular properties, and hypothesized applications.
Table 1: Structural and Property Comparison of Pyrimidine Derivatives
Key Comparisons:
Substituent Effects on Pyrimidine Ring Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol . Iodine’s larger atomic radius may enhance halogen bonding, a property relevant in crystal engineering or drug design. Electron-Withdrawing Groups: The trifluoromethyl group in ’s compound (4-CF₃) creates an electron-deficient pyrimidine ring, contrasting with the electron-rich phenol group in the target compound .
Phenol Group vs. Hydroxyl/Ester Derivatives The phenol group in the target compound is more acidic (pKa ~10) than the hydroxyl group in 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol (pKa ~13–15 for aliphatic alcohols) due to aromatic stabilization of the phenoxide ion . Compared to phenol esters like acetovanillin (), the free phenol in the target compound has higher reactivity in nucleophilic substitution or oxidation reactions .
In contrast, the iodine and phenol groups in the target compound may balance lipophilicity and solubility . The dichlorophenyl and trifluoromethyl groups in ’s compound enhance hydrophobicity, whereas the target’s phenol group improves aqueous solubility .
Notes
Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs and general chemical principles.
Synthetic and Analytical Tools : Crystallographic methods (e.g., SHELX ) and density functional theory (e.g., Colle-Salvetti ) could elucidate the target compound’s structure and electronic properties.
Potential Applications: Iodine’s heavy atom effect makes the compound a candidate for X-ray crystallography or radiopharmaceuticals, while the phenol group could facilitate conjugation in polymer synthesis .
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